molecular formula C21H21N3O6S B11283526 N-(3,4-dimethoxyphenyl)-5-(4-methoxyphenylsulfonamido)nicotinamide

N-(3,4-dimethoxyphenyl)-5-(4-methoxyphenylsulfonamido)nicotinamide

Cat. No.: B11283526
M. Wt: 443.5 g/mol
InChI Key: RWUOHHGZKYSCID-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-5-(4-methoxyphenylsulfonamido)nicotinamide is a complex organic compound with potential applications in various scientific fields. This compound features a nicotinamide core substituted with methoxy and sulfonamido groups, which may contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-5-(4-methoxyphenylsulfonamido)nicotinamide typically involves multiple steps, starting from commercially available precursors. The process may include:

    Nitration and Reduction: Initial nitration of a suitable aromatic compound followed by reduction to form the corresponding amine.

    Sulfonation: Introduction of the sulfonamide group through sulfonation reactions.

    Coupling Reactions: Coupling of the intermediate compounds to form the final product, often using reagents like coupling agents and catalysts under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-5-(4-methoxyphenylsulfonamido)nicotinamide can undergo various chemical reactions, including:

    Oxidation: Conversion of methoxy groups to hydroxyl groups or further oxidation to form quinones.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism by which N-(3,4-dimethoxyphenyl)-5-(4-methoxyphenylsulfonamido)nicotinamide exerts its effects likely involves interactions with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.

    DNA Intercalation: Insertion into DNA strands, potentially affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide
  • 3-(3-chloro-4-methoxyphenyl)-N-(2,4-dimethoxyphenyl)propanamide
  • 3,4-dimethoxy-alpha-(4-methoxyphenyl)cinnamonitrile

Uniqueness

N-(3,4-dimethoxyphenyl)-5-(4-methoxyphenylsulfonamido)nicotinamide stands out due to its unique combination of methoxy and sulfonamido groups on a nicotinamide core. This structural arrangement may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C21H21N3O6S

Molecular Weight

443.5 g/mol

IUPAC Name

N-(3,4-dimethoxyphenyl)-5-[(4-methoxyphenyl)sulfonylamino]pyridine-3-carboxamide

InChI

InChI=1S/C21H21N3O6S/c1-28-17-5-7-18(8-6-17)31(26,27)24-16-10-14(12-22-13-16)21(25)23-15-4-9-19(29-2)20(11-15)30-3/h4-13,24H,1-3H3,(H,23,25)

InChI Key

RWUOHHGZKYSCID-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=CN=CC(=C2)C(=O)NC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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